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Cat. No.: B610092 Get Quote

A note on the comparative analysis: Initial searches for a compound designated "PHM16" did

not yield sufficient public data to conduct a direct comparative analysis with Defactinib. The

information available suggests "PHM16" may be a compound in early-stage computational

screening for FAK inhibitors, but lacks the preclinical and clinical data necessary for a

comprehensive comparison.[1] Therefore, this guide provides a detailed analysis of Defactinib,

presenting its performance data, experimental methodologies, and signaling pathways to serve

as a valuable resource for researchers, scientists, and drug development professionals.

Defactinib: A Profile of a Focal Adhesion Kinase
Inhibitor
Defactinib (also known as VS-6063) is an orally bioavailable, small-molecule inhibitor of Focal

Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2]

Developed by Verastem Oncology, Defactinib has been investigated as a potential therapeutic

agent in various cancers.[3] FAK is a non-receptor tyrosine kinase that plays a critical role in

cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[3]

Mechanism of Action
Defactinib functions by competitively inhibiting the ATP-binding site of FAK, thereby blocking its

kinase activity.[4] FAK is a key signaling molecule downstream of integrins and growth factor

receptors. Its inhibition disrupts multiple signaling pathways crucial for tumor progression,

including the RAS/MEK/ERK and PI3K/Akt pathways.[2][5] This disruption can lead to reduced
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tumor cell migration, proliferation, survival, and angiogenesis.[2][5] Furthermore, Defactinib has

been shown to modulate the tumor microenvironment, which can enhance anti-tumor immune

responses.[3]

Preclinical Performance of Defactinib
Defactinib has demonstrated anti-tumor activity in a variety of preclinical models. Its efficacy

has been evaluated in numerous cancer cell lines and in vivo tumor models.

In Vitro Efficacy
The in vitro potency of Defactinib is often quantified by its half-maximal inhibitory concentration

(IC50) in various cancer cell lines.

Cell Line Cancer Type IC50 (nM) Reference

JIMT-1 Breast Cancer 73.7 [6]

MDA-MB-231 Breast Cancer 152.0 [6]

UTE10 Endometrial Cancer
~1700-3800 (Range

for 5 cell lines)

SCC42B

Head and Neck

Squamous Cell

Carcinoma

~1000

FaDu

Head and Neck

Squamous Cell

Carcinoma

~1000 [7]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy
In vivo studies using xenograft models have shown that Defactinib can suppress tumor growth

and metastasis. For instance, in a study on esophageal squamous cell carcinoma, Defactinib

suppressed tumor growth and metastatic ability, leading to increased overall survival in animal

models.[8] Similarly, in a high-grade endometrioid endometrial cancer xenograft model,
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Defactinib demonstrated significant tumor growth inhibition compared to the control group.[4][9]

[10]

Clinical Evaluation of Defactinib
Defactinib has been evaluated in several clinical trials, both as a monotherapy and in

combination with other agents, across various cancer types.

Monotherapy Trials
As a monotherapy, Defactinib has shown modest clinical activity. In a phase 2 study involving

patients with NF2-altered tumors, Defactinib monotherapy had limited clinical activity.[11]

Combination Therapy Trials
Defactinib has shown more promise when used in combination with other targeted therapies. A

notable example is its combination with Avutometinib, a RAF/MEK clamp.
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Trial
Name/Identifie
r

Cancer Type
Combination
Agent(s)

Key Findings Reference

FRAME

(NCT03875820)

Solid Tumors

(including Low-

Grade Serous

Ovarian Cancer)

Avutometinib

The combination

was well-

tolerated and

showed an

objective

response rate of

42.3% in patients

with low-grade

serous ovarian

cancer.

[12][13][14]

NCT01778803
Advanced

Ovarian Cancer
Paclitaxel

The combination

showed

promising results

with disease

stabilization in

64% of patients.

Phase 2

KRAS-mutant

Non-Small Cell

Lung Cancer

Monotherapy

Demonstrated

modest clinical

activity and was

generally well-

tolerated.

The combination of Defactinib and Avutometinib has received Breakthrough Therapy

Designation from the FDA for the treatment of patients with recurrent low-grade serous ovarian

cancer.[15]

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanism of action and experimental evaluation of Defactinib, the

following diagrams are provided.
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Caption: Defactinib's Mechanism of Action.
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Caption: Preclinical Evaluation Workflow.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for key experiments used in the evaluation of Defactinib.

Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19]

[20]

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well

and incubate for 24 hours to allow for cell attachment.[16]
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Drug Treatment: Treat the cells with various concentrations of Defactinib and a vehicle

control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this

time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan

crystals.[17]

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to

dissolve the formazan crystals.[16]

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot a dose-response curve to determine the IC50 value.[17]

In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Cell Preparation: Prepare a suspension of cancer cells in a suitable medium.

Tumor Implantation: Subcutaneously inject the cancer cell suspension into the flank of

immunocompromised mice (e.g., nude mice).[21][22]

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment: Randomize the mice into treatment and control groups. Administer Defactinib

(e.g., by oral gavage) to the treatment group and a vehicle control to the control group

according to a predetermined schedule.[4][10]

Tumor Measurement: Measure the tumor volume periodically using calipers.[21]

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight measurement, immunohistochemistry).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to evaluate the anti-tumor efficacy of Defactinib.
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Conclusion
Defactinib is a potent FAK inhibitor with a well-defined mechanism of action that disrupts key

signaling pathways involved in cancer progression. Preclinical studies have consistently

demonstrated its ability to inhibit cancer cell proliferation and tumor growth. While its efficacy as

a monotherapy has been modest in clinical trials, its combination with other targeted agents,

such as Avutometinib, has shown significant promise, particularly in low-grade serous ovarian

cancer. The ongoing and future clinical evaluation of Defactinib in various combinations and

cancer types will further elucidate its therapeutic potential in the oncology landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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